2-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Description

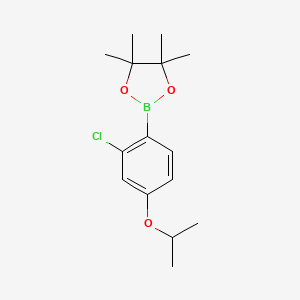

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a boronate ester featuring a phenyl ring substituted with a chlorine atom at the ortho-position (C2) and an isopropoxy group at the para-position (C4). The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid moiety, enhancing stability and solubility in organic solvents. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name |

2-(2-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMBBOEDARHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701136596 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-95-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The aryl halide (e.g., 2-chloro-4-isopropoxyphenyl bromide or iodide) reacts with B<sub>2</sub>pin<sub>2</sub> in the presence of a palladium catalyst, typically [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>), and a weak base such as potassium acetate (KOAc). The solvent system often includes ethanol, isopropanol, or dioxane, with reactions conducted under inert atmospheres at reflux temperatures (80–110°C) for 12–24 hours.

Key Parameters:

Case Study: Analogous Synthesis from Patent CN110698506A

While the patent CN110698506A focuses on pyrazole-4-boronic acid pinacol ester, its methodology is transferable. The protocol involves:

-

Combining 1-Boc-4-bromopyrazole, B<sub>2</sub>pin<sub>2</sub>, Pd(dppf)Cl<sub>2</sub>, and KOAc in ethanol.

-

Refluxing for 16 hours under nitrogen.

-

Isolating the product via filtration and solvent evaporation.

Adapting this to this compound would require substituting the aryl halide precursor while maintaining similar conditions.

Boronic Acid Protection Route

An alternative method involves synthesizing 2-chloro-4-isopropoxyphenylboronic acid first, followed by protection with pinacol. This two-step approach is advantageous when the boronic acid is readily available.

Step 1: Synthesis of 2-Chloro-4-Isopropoxyphenylboronic Acid

The boronic acid can be prepared via directed ortho-metalation or Grignard reactions. For example:

Step 2: Pinacol Ester Formation

The boronic acid is then protected using pinacol (1,2-diol) under dehydrating conditions:

-

Combine 2-chloro-4-isopropoxyphenylboronic acid with pinacol (1.1 equivalents) in anhydrous toluene.

-

Add a dehydrating agent (e.g., molecular sieves or MgSO<sub>4</sub>).

-

Stir at room temperature for 12–24 hours.

Optimization Notes:

-

Yield: 70–80% (dependent on boronic acid purity).

-

Side Reactions: Competitive hydrolysis is mitigated by anhydrous conditions.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Boronic Acid Protection |

|---|---|---|

| Starting Material | Aryl halide | Boronic acid |

| Catalyst | Pd(dppf)Cl<sub>2</sub> | None |

| Reaction Time | 12–24 hours | 12–24 hours |

| Yield | 75–85% | 70–80% |

| Cost | High (Pd catalyst) | Moderate |

| Scalability | Industrial-friendly | Lab-scale |

Challenges and Optimization Strategies

Steric and Electronic Effects

The isopropoxy group at the 4-position introduces steric hindrance, potentially slowing transmetalation in Miyaura borylation. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding boronic acid, while reduction produces the alcohol derivative .

Scientific Research Applications

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester has several applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxyphenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

- 2-Chloropyridine-4-boronic acid pinacol ester : A heteroaromatic variant with a pyridine ring.

- 2-(4-Chlorophenyl)ethylboronic acid pinacol ester : Features a chlorophenyl group linked via an ethyl spacer.

- 4-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester : Contains a trifluoromethyl (CF₃) group adjacent to chlorine.

- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester : Substituted with ethoxy and fluorine groups.

- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester : Includes a formyl group and two fluorine atoms.

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

Table 1: Solubility Trends in Common Solvents

| Compound | Chloroform | 3-Pentanone | Dipropyl Ether | Methylcyclohexane |

|---|---|---|---|---|

| Phenylboronic acid | Moderate | High | High | Very Low |

| Pinacol esters (general) | High | Moderate | Moderate | Low |

| Azaesters | Variable | Variable | Variable | Low |

Reactivity in Suzuki-Miyaura Coupling

Electron-withdrawing groups (EWGs) like chlorine and CF₃ enhance reactivity by polarizing the boron-carbon bond. For instance:

- 4-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester : The CF₃ group significantly accelerates coupling due to strong electron withdrawal .

- 2-Chloro-4-isopropoxyphenylboronic acid pinacol ester : Moderate reactivity; the isopropoxy group (electron-donating) may slightly counteract chlorine’s EWG effect.

- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester : The formyl group further enhances reactivity, enabling efficient cross-couplings .

Table 2: Reactivity Comparison

| Compound | Key Substituents | Relative Reactivity |

|---|---|---|

| 2-Chloro-4-isopropoxyphenylboronic acid | Cl (C2), isopropoxy (C4) | Moderate |

| 4-Chloro-2-(trifluoromethyl)phenylboronic acid | Cl (C4), CF₃ (C2) | High |

| 2,6-Difluoro-4-formylphenylboronic acid | F (C2, C6), CHO (C4) | Very High |

Biological Activity

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester (CAS No. 2121514-95-0) is an organoboron compound notable for its application in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a chloro group at the 2-position and an isopropoxy group at the 4-position of the phenyl ring, which enhances its reactivity and stability.

The molecular formula for this compound is . Its structure allows it to act as a versatile intermediate in various chemical reactions, particularly those involving carbon-carbon bond formation.

The biological activity of this compound is primarily linked to its role in facilitating cross-coupling reactions. In these reactions, the boronic acid moiety can form stable complexes with palladium catalysts, enabling the coupling of aryl halides with various electrophiles. This property is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Biological Applications

Recent studies have explored the potential therapeutic applications of this compound. Its ability to modulate enzyme activity and interact with biological targets makes it a candidate for further investigation in medicinal chemistry.

Case Studies

- Enzyme Inhibition : Research indicates that boronic acids can act as inhibitors for serine proteases. The unique structure of this compound may enhance its binding affinity to specific enzymes, leading to effective inhibition.

- Cancer Research : In studies focusing on cancer treatment, boronic acids have been shown to interfere with tumor growth by disrupting cellular signaling pathways. The specific interactions of this compound with cancer-related targets warrant further exploration .

Interaction Studies

Interaction studies reveal that this compound can effectively engage in cross-coupling reactions with various electrophiles, optimizing reaction conditions to improve yields. Understanding these interactions is essential for developing efficient synthetic methodologies.

Comparison with Similar Compounds

The following table compares this compound with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Chlorophenylboronic acid pinacol ester | Not provided | Lacks isopropoxy group; used similarly in synthesis |

| 4-Chloro-3-methoxyphenylboronic acid pinacol ester | Not provided | Contains methoxy instead of isopropoxy; affects reactivity |

| 2-Chlorophenylboronic acid pinacol ester | Not provided | Simpler structure; lacks additional substituents |

The presence of the isopropoxy group in this compound introduces steric hindrance, which can significantly influence both selectivity and efficiency in reactions compared to its analogs lacking such substituents .

Q & A

Q. What is the role of 2-chloro-4-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a stable boronic ester precursor for arylboronic acids, enabling efficient carbon-carbon bond formation. In Suzuki reactions, it reacts with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in solvent systems like THF/H₂O or dioxane. The pinacol ester group stabilizes the boronic acid moiety, reducing protodeboronation side reactions .

Q. How is this compound synthesized?

General synthesis involves reacting the corresponding arylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. For example, refluxing in toluene with azeotropic removal of water via Dean-Stark apparatus ensures high yields. Purity is typically verified by GC or HPLC (>97% purity) .

Q. What purification methods are recommended for this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes impurities. Recrystallization from ethanol or methanol can further enhance purity. Analytical validation via -NMR (δ 1.2–1.3 ppm for pinacol methyl groups) and LC-MS is critical .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and isopropoxy substituents influence cross-coupling efficiency?

The electron-withdrawing chloro group enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the bulky isopropoxy group may reduce reaction rates. Optimization requires balancing these effects using ligands like SPhos or XPhos and elevated temperatures (80–100°C) .

Q. Can this compound be used in H₂O₂-sensitive applications, such as oxidative cleavage studies?

Yes. Boronic esters react with H₂O₂ to form phenolic derivatives, enabling applications in H₂O₂ detection. For example, UV-Vis spectroscopy at 400 nm can monitor the release of phenolic products (e.g., 4-nitrophenol analogs). Reaction conditions (pH 7–9, 25–37°C) must be tightly controlled to avoid side reactions .

Q. What analytical challenges arise when characterizing this compound, and how are they resolved?

- NMR : Signal splitting due to quadrupolar boron () complicates interpretation. Use -NMR to confirm the pinacol ester structure.

- Mass Spectrometry : ESI-MS may show fragmentation; HRMS (High-Resolution MS) is preferred for accurate mass determination.

- Purity : Trace moisture can hydrolyze the ester; ensure anhydrous conditions during analysis .

Q. How does the compound’s stability vary under different storage conditions?

Stability decreases with exposure to moisture or acidic/basic environments. Store under inert gas (N₂ or Ar) at –20°C in sealed, desiccated containers. Degradation products (e.g., free boronic acid) can be detected via TLC (Rf shift) or -NMR .

Q. What strategies are employed to study its interactions with biomolecules (e.g., glycoproteins)?

The boronic acid moiety reversibly binds diols, enabling applications in glycoprotein sensing. Fluorescence quenching assays or surface plasmon resonance (SPR) can quantify binding affinities. For example, immobilize the compound on gold nanoparticles and monitor glucose-induced conformational changes .

Methodological Recommendations

- Reaction Optimization : Screen ligands (e.g., XPhos) and solvents (e.g., DMF for polar substrates) to mitigate steric effects .

- Analytical Validation : Combine -NMR, HRMS, and HPLC for comprehensive characterization .

- Biochemical Applications : Use SPR or fluorescence polarization for real-time interaction studies with diol-containing biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.